Dinapsoline

Descripción general

Descripción

Dinapsoline is a potent dopamine D1 receptor agonist that has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. This compound is known for its ability to produce robust rotational activity in animal models, making it a valuable tool in neuropharmacological research .

Métodos De Preparación

The synthesis of dinapsoline involves several key steps, including the construction and selective reduction of 2’-azadimethoxybenzanthrone. The process begins with the Friedel-Crafts acylation of 4-bromoisoquinoline, followed by a Suzuki cross-coupling reaction with aryl boronic acid. The final steps involve selective reduction using sodium borohydride and sodium cyanoborohydride . This method is suitable for large-scale production and avoids the need for nitrogen protection and deprotection steps .

Análisis De Reacciones Químicas

Chemical Reactions of Dinapsoline

This compound undergoes a variety of chemical reactions, which can be classified into several categories:

Oxidation Reactions

This compound can be oxidized to form quinone derivatives. These reactions are significant as quinones serve as important intermediates in various chemical processes.

-

Common Oxidizing Agents :

-

Potassium permanganate

-

Chromium trioxide

-

Reduction Reactions

Selective reduction is crucial for modifying this compound's structure and enhancing its pharmacological properties. This can be achieved using:

-

Common Reducing Agents :

-

Sodium borohydride

-

Sodium cyanoborohydride

-

Substitution Reactions

Substitution reactions on the aromatic rings of this compound can alter its pharmacological profile significantly. These reactions may involve:

-

Electrophilic aromatic substitution

-

Nucleophilic substitution

Pharmacological Implications of Chemical Reactions

The various chemical reactions that this compound undergoes not only facilitate its synthesis but also play a crucial role in modifying its pharmacological properties. For instance:

-

Oxidation to Quinones : This transformation can enhance the compound's reactivity and interaction with biological targets.

-

Substitution Reactions : Modifications through substitution can lead to derivatives with improved selectivity and efficacy at dopamine receptors.

Research has shown that certain derivatives exhibit enhanced binding affinities for dopamine receptors compared to the parent compound, indicating that chemical modifications can significantly influence therapeutic outcomes .

Aplicaciones Científicas De Investigación

Pharmacological Effects

Dinapsoline has been shown to produce robust behavioral effects in animal models, particularly in inducing contralateral rotation in rats with unilateral lesions of the medial forebrain bundle, a standard model for Parkinson's disease. The efficacy of this compound was assessed through various routes of administration (subcutaneous and oral), demonstrating significant motor activity enhancement without the development of tolerance over chronic treatment periods .

Parkinson's Disease

This compound's principal application lies in its potential to treat Parkinson's disease. The compound has been evaluated for its ability to ameliorate motor deficits associated with the disease. In studies involving animal models, this compound administration resulted in improved motor function and reduced symptoms related to dopaminergic dysfunction .

Case Study:

- In a study involving rats with induced Parkinsonian symptoms, this compound administration led to significant improvements in rotational behavior, indicating enhanced motor control. The effects were dose-dependent and could be blocked by selective D1 receptor antagonists, confirming its mechanism of action .

Schizophrenia

Emerging research suggests that this compound may also have therapeutic implications for cognitive deficits associated with schizophrenia. As a D1 receptor agonist, it may enhance cognitive functions that are often impaired in individuals with schizophrenia-spectrum disorders .

Clinical Trial Insights:

- A proof-of-principle study indicated that D1 receptor agonists could potentially improve working memory deficits in patients with schizotypal personality disorder. Although this compound was not directly tested in this trial, its pharmacological profile aligns with the therapeutic strategies being explored for cognitive enhancement in schizophrenia .

Comparative Analysis of D1 Receptor Agonists

To better understand the significance of this compound among other D1 receptor agonists, the following table summarizes key findings from various studies:

Mecanismo De Acción

Dinapsoline exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A, which phosphorylates various target proteins, leading to the modulation of neuronal activity and improved motor function .

Comparación Con Compuestos Similares

Dinapsoline is unique among dopamine D1 receptor agonists due to its potent activity and low tendency to cause tolerance in animal models . Similar compounds include:

Dihydrexidine: Another dopamine D1 receptor agonist with similar pharmacological properties but higher selectivity for D1 receptors.

Dinoxyline: A compound with a similar structure to this compound but different pharmacokinetic properties.

Doxanthrine: A dopamine D1 receptor agonist with a different chemical structure but comparable efficacy.

This compound’s unique combination of potency and low tolerance makes it a valuable compound for both research and potential therapeutic applications .

Propiedades

Número CAS |

458563-40-1 |

|---|---|

Fórmula molecular |

C16H16BrNO2 |

Peso molecular |

334.21 g/mol |

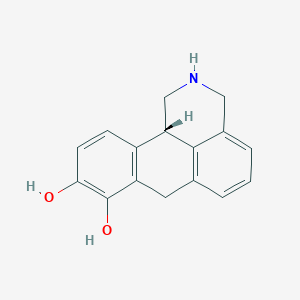

Nombre IUPAC |

(1S)-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9(17),10,12-hexaene-5,6-diol;hydrobromide |

InChI |

InChI=1S/C16H15NO2.BrH/c18-14-5-4-11-12(16(14)19)6-9-2-1-3-10-7-17-8-13(11)15(9)10;/h1-5,13,17-19H,6-8H2;1H/t13-;/m0./s1 |

Clave InChI |

SBRUGRQLZCBKMD-ZOWNYOTGSA-N |

SMILES |

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O |

SMILES isomérico |

C1[C@H]2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br |

SMILES canónico |

C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(+)-dinapsoline 8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-napth(1,2,3-de)isoquinoline dinapsoline |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.